
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide, also known as MPB or MPB-55, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPB-55 is a sulfonamide derivative that has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 can reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. This leads to a reduction in inflammation and pain. 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 has also been shown to have a positive effect on the immune system, enhancing the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been shown to be effective in reducing inflammation and pain in various animal models, making it a promising candidate for further research. However, one limitation of using 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 in laboratory experiments is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating the compound's effects on other diseases and conditions, as well as exploring its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide is a promising compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. While its exact mechanism of action is not fully understood, studies have shown that it possesses anti-inflammatory and analgesic properties that make it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's therapeutic potential and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with pyridine-4-carboxaldehyde in the presence of propan-2-ol and a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced using sodium borohydride to yield 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, which have been found to be effective in reducing inflammation in various animal models. 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 has also been shown to possess analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
Eigenschaften
Produktname |
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H18N2O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)12-4-5-14(20-3)15(10-12)21(18,19)17-13-6-8-16-9-7-13/h4-11H,1-3H3,(H,16,17) |
InChI-Schlüssel |
IOSAGMYFYVFBKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=NC=C2 |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
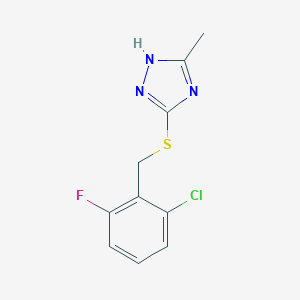
![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
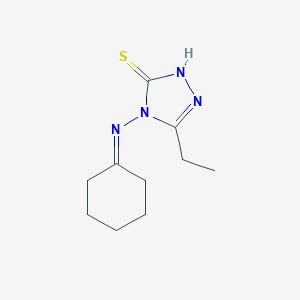
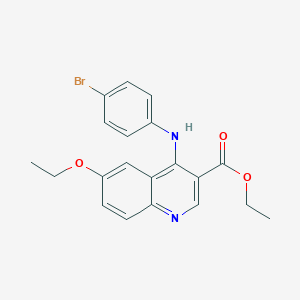
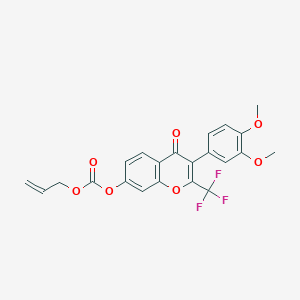
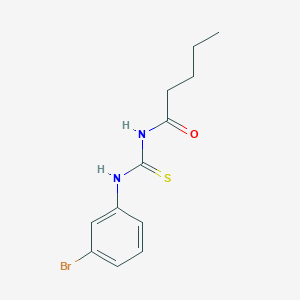
![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)
![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)